3-(2-Oxiranyl)tetrahydrofuran

Description

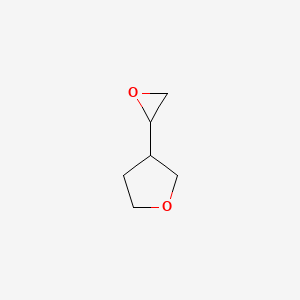

Structure

3D Structure

Properties

IUPAC Name |

3-(oxiran-2-yl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-7-3-5(1)6-4-8-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMSSMIBAFJYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Oxiranyl)tetrahydrofuran: Structure, Properties, and Synthetic Utility

Abstract

3-(2-Oxiranyl)tetrahydrofuran, also known as 3-(oxiran-2-yl)oxolane, is a bifunctional heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. Possessing both a stable tetrahydrofuran (THF) ring and a reactive oxirane (epoxide) moiety, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. The tetrahydrofuran scaffold is a prevalent feature in numerous natural products and FDA-approved pharmaceuticals, valued for its ability to improve pharmacokinetic properties.[1][2] The strained epoxide ring provides a site for regioselective and stereoselective functionalization through nucleophilic ring-opening reactions. This guide provides a comprehensive analysis of the chemical structure, stereochemical considerations, predicted physicochemical properties, and core reactivity of this compound, offering field-proven insights for its application in research and drug development.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a saturated five-membered tetrahydrofuran ring substituted at the 3-position with an oxiranyl group. The presence of two stereogenic centers—one at the C3 position of the THF ring and the other at the C2' position of the oxirane ring—gives rise to four possible stereoisomers, existing as two pairs of enantiomers.

-

(3R, 2'R)- and (3S, 2'S)-3-(2-Oxiranyl)tetrahydrofuran

-

(3R, 2'S)- and (3S, 2'R)-3-(2-Oxiranyl)tetrahydrofuran

The spatial arrangement of these substituents is critical, as the diastereomeric and enantiomeric purity of the molecule will dictate the stereochemical outcome of subsequent reactions and ultimately influence the biological activity of its derivatives. The control of this stereochemistry is a key challenge in its synthesis.

Caption: General structure of this compound with stereocenters marked (*).

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted by analyzing its constituent functional groups. The molecule's character is a hybrid of the polar aprotic nature of the THF ring and the reactive electrophilicity of the epoxide.

Physical Properties (Predicted)

The physical properties are expected to be similar to substituted tetrahydrofurans like 3-hydroxytetrahydrofuran.[3]

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₆H₁₀O₂ | - |

| Molecular Weight | 114.14 g/mol | - |

| Appearance | Colorless liquid | Based on similar small heterocyclic ethers.[4] |

| Boiling Point | ~180-200 °C | Higher than THF (66 °C) due to increased molecular weight and polarity. Similar to 3-hydroxytetrahydrofuran (179 °C).[3][5] |

| Density | ~1.1 g/mL | Slightly denser than water, similar to 3-hydroxytetrahydrofuran (1.087 g/cm³).[3] |

| Solubility | Miscible with water and common organic solvents | The two ether linkages and overall polarity suggest good solubility in a range of solvents. |

Spectroscopic Signatures (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The expected spectral features are a composite of those for a 3-substituted THF and a terminal epoxide.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to overlapping signals and diastereotopicity. Key predicted chemical shifts (referenced to TMS) are:

-

Oxirane Protons (C1' and C2'): Three distinct signals between δ 2.5-3.5 ppm. The geminal protons on C1' will appear as doublets of doublets, coupled to the proton on C2'. The C2' proton will be a multiplet.

-

THF Ring Protons (C2, C3, C4, C5): A series of multiplets between δ 3.5-4.2 ppm for the protons adjacent to the ring oxygen (C2, C5) and between δ 1.8-2.5 ppm for the other ring protons (C3, C4). The C3 proton signal would be a key diagnostic multiplet.

-

-

¹³C NMR Spectroscopy : The carbon spectrum should display six distinct signals:

-

Oxirane Carbons: Two signals in the shielded region, approximately δ 45-55 ppm.

-

THF Carbons: Four signals, with C2 and C5 appearing further downfield (δ ~65-75 ppm) due to the adjacent oxygen, and C3 and C4 appearing more upfield (δ ~25-40 ppm).

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups.

-

C-O-C Stretch (THF Ring): A strong, characteristic band around 1050-1150 cm⁻¹, typical for cyclic ethers.[6][7]

-

C-O-C Stretch (Oxirane Ring): Asymmetric and symmetric ring "breathing" modes. Key bands are expected near 1250 cm⁻¹ (symmetric), 950-810 cm⁻¹ (asymmetric), and 880-750 cm⁻¹ (symmetric).[8] The peaks in the 950-750 cm⁻¹ region are often sharp and intense.[8]

-

C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 114. Common fragmentation patterns for THF involve the loss of ethylene or formaldehyde, while epoxides can fragment in various ways.[9][10]

Synthesis and Availability

This compound is not a commodity chemical and is typically prepared via multi-step synthesis. The most logical and field-proven approach involves the epoxidation of a suitable precursor, such as 3-vinyltetrahydrofuran.

Proposed Synthetic Pathway: Epoxidation

A robust method for creating the oxirane ring is the epoxidation of an alkene. The synthesis can be envisioned as a two-step process starting from a commercially available precursor.

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol: Epoxidation

This protocol is adapted from standard procedures for the epoxidation of alkenes using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent.

Objective: To synthesize this compound from 3-vinyltetrahydrofuran.

Materials:

-

3-Vinyltetrahydrofuran (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 3-vinyltetrahydrofuran (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Causality: The reaction is performed at 0 °C to control the exothermicity of the epoxidation and to minimize potential side reactions. DCM is an excellent solvent as it is relatively inert and dissolves both the substrate and m-CPBA.

-

-

Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Portion-wise addition prevents a rapid temperature increase. A slight excess of m-CPBA ensures complete conversion of the starting alkene.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

-

Trustworthiness: This quenching sequence is a self-validating system. The thiosulfate reduces the remaining oxidizing agent, preventing unwanted side reactions during workup. The bicarbonate wash removes the acidic byproduct, simplifying purification.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems almost exclusively from the reactivity of the strained three-membered epoxide ring. It is a potent electrophile that readily undergoes ring-opening reactions with a wide variety of nucleophiles. This reaction is the cornerstone of its application as a synthetic intermediate.

Nucleophilic Ring-Opening of the Oxirane

The reaction proceeds via an Sɴ2 mechanism. The regioselectivity of the attack—whether the nucleophile adds to the terminal (C1') or the internal (C2') carbon of the epoxide—is dictated by the reaction conditions.

Caption: Regioselectivity of nucleophilic epoxide ring-opening under different conditions.

-

Under Basic or Neutral Conditions: Nucleophilic attack occurs preferentially at the sterically less hindered terminal carbon (C1'). This is the classic Sɴ2 pathway and results in the formation of a secondary alcohol at C2'.

-

Common Nucleophiles: Grignard reagents (R-MgBr), organolithiums (R-Li), alkoxides (RO⁻), amines (R₂NH), azide (N₃⁻), and cyanide (CN⁻).

-

-

Under Acidic Conditions: The epoxide oxygen is first protonated, making the ring a much better electrophile. The nucleophile then attacks the more substituted carbon (C2'), which can better stabilize the partial positive charge that develops in the transition state. This pathway leads to the formation of a primary alcohol at C1'.

-

Common Nucleophiles: Water (H₂O), alcohols (ROH), and halide acids (H-X).

-

This predictable, condition-dependent regioselectivity allows chemists to strategically install functionality at either position, making this compound a powerful linchpin for elaborating molecular complexity. Its use enables the rapid construction of 1,2-aminoalcohols, diols, and other key synthons that are invaluable in drug discovery campaigns.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its parent compound, THF.

-

Flammability: Tetrahydrofuran is highly flammable.[5] All handling should be done in a well-ventilated fume hood, away from ignition sources.

-

Peroxide Formation: Like many ethers, THF can form explosive peroxides upon exposure to air and light.[11] While the substituted nature of the target molecule may alter this tendency, it is prudent to assume it can also form peroxides. Store in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).

-

Toxicity: Epoxides are generally considered to be alkylating agents and should be handled with care. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

This compound is a molecule of significant synthetic potential. While specific experimental data on the compound itself is limited, a robust understanding of its structure, properties, and reactivity can be derived from the well-established chemistry of its tetrahydrofuran and oxirane components. Its ability to undergo predictable and regioselective ring-opening reactions makes it an attractive building block for introducing the pharmacokinetically favorable THF moiety while simultaneously providing a handle for further molecular elaboration. For researchers in drug development, this compound represents a valuable tool for the stereocontrolled synthesis of novel chemical entities with potential therapeutic applications.

References

-

Van Brabandt, W., et al. (2006). Diastereoselective synthesis of 3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones and their transformation into 3,4-oxolane-fused bicyclic β-lactams. ResearchGate. Available at: [Link]

-

Gaylord Chemical. (n.d.). Tetrahydrofuran Solvent Properties. Available at: [Link]

-

Starr, D., & Hixon, R. M. (1938). Tetrahydrofuran. Organic Syntheses, 18, 77. Available at: [Link]

-

Chemical Synthesis Database. (2024). 3-[2-(2-oxiranyl)ethyl]furan. ChemSynthesis. Available at: [Link]

-

Montaudo, G., et al. (2005). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. Available at: [Link]

-

Roman, G. (2016). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Revue Roumaine de Chimie, 61(11-12), 893-901. Available at: [Link]

-

Organic Chemistry Data. (n.d.). THF (Tetrahydrofuran). Available at: [Link]

-

Chemical Synthesis Database. (2024). 3-[3-(2-oxiranyl)propyl]furan. ChemSynthesis. Available at: [Link]

-

Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 39(6), 435-445. Available at: [Link]

-

Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Available at: [Link]

-

Wynberg, H., & Bantjes, A. (1958). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses, 38, 42. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]

-

Dong, Y., et al. (2005). Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen. Journal of the American Chemical Society, 127(47), 16602-16613. Available at: [Link]

- Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.

-

PubChem. (n.d.). 3-Oxotetrahydrofuran. National Center for Biotechnology Information. Available at: [Link]

-

Hansen, N., et al. (2021). Probing O2-dependence of tetrahydrofuranyl reactions via isomer-resolved speciation. OSTI.GOV. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydrofuran - Mass spectrum (electron ionization). NIST Chemistry WebBook. Available at: [Link]

-

Kim, K. S., et al. (2000). Selective Ring-expansion of Oxirane into Tetrahydropyran and Tetrahydrofuran by Reagent-controlled Conditions. Journal of Chemical Research, Synopses, (9), 402-403. Available at: [Link]

-

Eyster, E. H. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton eCommons. Available at: [Link]

-

Wang, Y.-F., et al. (2022). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganic chemistry, 61(2), 1083-1094. Available at: [Link]

-

PubChem. (n.d.). Tetrahydrofuran. National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydrofuran - Infrared Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydrofuran - Infrared Spectrum (Coblentz). NIST Chemistry WebBook. Available at: [Link]

-

Li, Y., et al. (2021). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Current medicinal chemistry, 28(31), 6333-6362. Available at: [Link]

-

Solovyev, A., et al. (2013). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions, 42(3), 793-796. Available at: [Link]

-

Bennett, C. S., & Woerpel, K. A. (2014). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of organic chemistry, 79(14), 6596-6609. Available at: [Link]

-

Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1437-1479. Available at: [Link]

-

Dwivedi, A., et al. (2021). Experimental IR spectra of tetrahydrofuran. ResearchGate. Available at: [Link]

-

Mandal, T., & Pan, S. (2014). Stereoselective formation of tetrahydrofuran rings via [3 + 2] annulation: total synthesis of Plakortone L. Organic & biomolecular chemistry, 12(23), 3908-3915. Available at: [Link]

-

Pérez, M., & Rodríguez, J. (2021). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine drugs, 19(2), 108. Available at: [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

-

Königs, R. M., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(38), 8823-8828. Available at: [Link]

-

Pérez, M., & Rodríguez, J. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 20(2), 123. Available at: [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. Available at: [Link]

-

Takeda, Y., et al. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nature communications, 13(1), 4819. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of organic chemistry, 62(21), 7512-7515. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Available at: [Link]

-

Bur, S. K., & Padwa, A. (2004). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical reviews, 104(5), 2401-2432. Available at: [Link]

-

Chertkov, V. A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. Available at: [Link]

-

PubChem. (n.d.). (S)-(+)-3-Hydroxytetrahydrofuran. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. Tetrahydrofuran (THF) [commonorganicchemistry.com]

- 5. Tetrahydrofuran Solvent Properties [macro.lsu.edu]

- 6. Tetrahydrofuran [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Tetrahydrofuran [webbook.nist.gov]

- 10. Tetrahydrofuran(109-99-9) MS spectrum [chemicalbook.com]

- 11. benicewiczgroup.com [benicewiczgroup.com]

Spectroscopic Characterization of 3-(oxiran-2-yl)oxolane (CAS 1425972-13-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Analytical Workflow: A Roadmap to Structural Confirmation

The process of confirming the structure of a synthesized molecule is a systematic endeavor. It begins with the determination of the molecular weight and formula, proceeds through the identification of functional groups, and culminates in the detailed mapping of the atomic connectivity. The following workflow illustrates the synergistic role of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy in this process.

Caption: A simplified, hypothetical fragmentation pathway for 3-(oxiran-2-yl)oxolane.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of the expected molecular formula (C6H10O2). Analyze the fragmentation pattern to gain insights into the molecule's structure.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(oxiran-2-yl)oxolane, the key functional groups are the ether linkages in the tetrahydrofuran ring and the epoxide ring.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-O-C (ether) | 1150-1085 | Asymmetric stretching |

| C-O-C (epoxide) | 1250 (asymmetric), 880-750 (symmetric) | Ring stretching vibrations |

| C-H (alkane) | 2960-2850 | Stretching vibrations |

| C-H (alkane) | 1470-1450 | Bending vibrations |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance Spectroscopy: The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations in 1D and 2D NMR spectra, the precise connectivity of all atoms can be established.

Predicted ¹H NMR Data (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H1' | 3.8 - 4.0 | m | - |

| H2, H2' | 1.8 - 2.2 | m | - |

| H3 | 2.5 - 2.8 | m | - |

| H4, H4' | 3.6 - 3.9 | m | - |

| H5 | 2.9 - 3.2 | m | - |

| H6, H6' | 2.6 - 2.9 | m | - |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C1 | 67 - 70 |

| C2 | 28 - 32 |

| C3 | 40 - 45 |

| C4 | 68 - 72 |

| C5 | 50 - 55 |

| C6 | 45 - 50 |

2D NMR for Structural Confirmation

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). A COSY spectrum of 3-(oxiran-2-yl)oxolane would show correlations between the protons within the tetrahydrofuran ring and within the epoxide ring.

Caption: A simplified representation of expected COSY correlations in the tetrahydrofuran ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbons. An HSQC spectrum would allow for the unambiguous assignment of each proton and carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). The HMBC spectrum would be crucial for confirming the connectivity between the tetrahydrofuran and epoxide rings.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a ¹H NMR spectrum, a ¹³C NMR spectrum, and 2D spectra (COSY, HSQC, HMBC).

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to propose a structure. Use the 2D NMR data to confirm the connectivity and finalize the structural assignment.

Conclusion

The structural elucidation of 3-(oxiran-2-yl)oxolane (CAS 1425972-13-9) is a multi-faceted process that relies on the synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While experimental data is not currently available in the public domain, this guide provides a robust framework based on established spectroscopic principles and predictive models. By following the outlined experimental protocols and analytical strategies, researchers can confidently determine the structure of this and similar molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

PubChemLite. 1425972-13-9 (C6H10O2). [Link]

-

AngeneChemical. 3-(2-oxiranyl)tetrahydrofuran|1425972-13-9. [Link]

-

Chemchart. spiro[adamantane-2,2'-oxirane] (24759-97-5). [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000972 - Butyraldehyde (C4H8O). [Link]

-

CP Lab Safety. This compound, 95% Purity, C6H10O2, 1 gram. [Link]

-

PubMed. Automated high resolution mass spectrometry for the synthetic chemist. [Link]

-

PubMed. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. [Link]

-

MDPI. Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. [Link]

-

PubMed. Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Determination of Isotopologue and Tandem Mass Isotopomer Fractions of Primary Metabolites for (13)C-Metabolic Flux Analysis. [Link]

-

Defense Technical Information Center. DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). [Link]

Sources

Stereoisomers of 3-(2-Oxiranyl)tetrahydrofuran and their synthesis

An In-depth Technical Guide to the Stereoisomers of 3-(2-Oxiranyl)tetrahydrofuran: Synthesis and Application

Abstract

The this compound scaffold is a paramount structural motif in medicinal chemistry, most notably as a key chiral building block in the synthesis of several potent HIV protease inhibitors. The molecule possesses two stereogenic centers, giving rise to four distinct stereoisomers. Control over the absolute and relative stereochemistry during synthesis is critical, as the biological activity of the final drug substance is intimately tied to a single, specific isomer. This technical guide provides an in-depth exploration of the stereoisomers of this compound, focusing on robust and stereoselective synthetic strategies. We will dissect the causality behind key experimental choices, present field-proven protocols, and discuss the application of these chiral synthons in drug development.

Introduction: The Significance of Stereoisomerism in this compound

This compound contains two stereocenters: one at the C3 position of the tetrahydrofuran (THF) ring and the other at the C2 position of the oxirane ring. This results in four possible stereoisomers, which exist as two pairs of enantiomers.

The precise spatial arrangement of the oxiranyl and tetrahydrofuran moieties is crucial for its function as a pharmaceutical intermediate. For instance, the synthesis of the HIV protease inhibitor Amprenavir and its prodrug, Fosamprenavir, specifically requires the (3S,2'S)-isomer as a key building block. Utilizing the wrong stereoisomer would lead to a dramatic loss of therapeutic efficacy. Therefore, synthetic methodologies must not only be efficient but also highly stereoselective.

Below is a diagram illustrating the stereochemical relationships between the four isomers.

Caption: Stereochemical relationships of this compound isomers.

Core Synthetic Strategies: Controlling Stereochemistry

The primary precursor for these molecules is 3-vinyltetrahydrofuran. The central challenge lies in the stereocontrolled epoxidation of the vinyl group. Two main strategies have proven effective:

-

Chiral Pool Synthesis followed by Diastereoselective Epoxidation: This approach begins with an enantiomerically pure starting material, such as malic or tartaric acid, to establish the stereocenter of the tetrahydrofuran ring.[1] The existing chirality of the precursor then directs the stereochemical outcome of the subsequent epoxidation step.

-

Asymmetric Epoxidation: This strategy employs a chiral catalyst to induce enantioselectivity during the epoxidation of achiral 3-vinyltetrahydrofuran. The Sharpless Asymmetric Dihydroxylation and subsequent cyclization is an analogous and powerful method for generating chiral epoxides.[2][3]

Strategy 1: Chiral Pool Synthesis and Substrate-Directed Epoxidation

This is often the most reliable method for large-scale synthesis. The logic is to build the molecule from a starting material that already contains the desired stereochemistry for the THF ring. (S)-(+)-3-hydroxytetrahydrofuran, accessible from L-malic acid, is a common starting point for the (3S)-configured target isomers.[1]

Workflow Diagram: Chiral Pool Approach

Caption: Synthesis via the chiral pool and diastereoselective epoxidation.

Causality Behind Experimental Choices:

The key to this strategy is the diastereoselective epoxidation step. When a reagent like meta-chloroperoxybenzoic acid (m-CPBA) approaches the double bond of (S)-3-vinyltetrahydrofuran, the existing stereocenter on the THF ring sterically hinders one face of the alkene, leading to preferential formation of one diastereomer over the other. The formation of an intramolecular hydrogen bond can also strongly influence the stereochemical outcome, often leading to high anti-diastereoselection in the epoxidation of related allylic alcohols.[4][5] While steric hindrance is a factor, hydrogen bonding between a directing group on the ring and the epoxidizing agent can be a more powerful controlling element.[5]

Protocol 1: Diastereoselective Epoxidation of (S)-3-Vinyltetrahydrofuran

This protocol is a representative example synthesized from literature procedures.

-

Dissolution: Dissolve (S)-3-vinyltetrahydrofuran (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask, cooling the mixture to 0 °C in an ice bath.

-

Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃, ~2.0 eq), to neutralize the m-chlorobenzoic acid byproduct generated during the reaction, which can otherwise catalyze the opening of the newly formed epoxide.

-

Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product, a mixture of diastereomers, is then purified by flash column chromatography on silica gel to separate the individual isomers.

Strategy 2: Asymmetric Epoxidation

For cases where a suitable chiral precursor is unavailable or too expensive, inducing chirality using a catalyst is a powerful alternative. While the direct asymmetric epoxidation of unfunctionalized alkenes like 3-vinyltetrahydrofuran can be challenging, a highly effective related strategy is the Sharpless Asymmetric Dihydroxylation (AD). This reaction creates a chiral diol, which can then be converted to the epoxide.

Workflow Diagram: Asymmetric Dihydroxylation Approach

Caption: Synthesis via Sharpless Asymmetric Dihydroxylation.

Causality Behind Experimental Choices:

The Sharpless AD reaction uses a chiral ligand (usually derived from dihydroquinidine or dihydroquinine) complexed to an osmium tetroxide catalyst.[3] The chiral ligand creates a binding pocket that forces the alkene to approach the osmium from a specific face, resulting in the formation of one enantiomer of the diol preferentially. Using AD-mix-α or AD-mix-β allows the chemist to predictably select which enantiomer is formed. The subsequent conversion to an epoxide is a standard two-step process:

-

Selective Monotosylation: The primary hydroxyl group of the newly formed diol is more sterically accessible and therefore reacts faster with a sulfonyl chloride (e.g., tosyl chloride) than the secondary hydroxyl group. This selectivity is crucial.

-

Intramolecular Williamson Ether Synthesis: Addition of a base (e.g., sodium hydride) deprotonates the remaining secondary hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the tosylate leaving group in an intramolecular Sₙ2 reaction to form the epoxide ring.

Protocol 2: Synthesis via Sharpless AD and Cyclization

This protocol is a representative example synthesized from literature procedures.

-

Asymmetric Dihydroxylation: In a flask, prepare a mixture of t-butanol and water (1:1). Add AD-mix-β (~1.4 g per mmol of alkene) and methanesulfonamide (1.1 eq). Stir at room temperature until both phases are clear. Cool the mixture to 0 °C and add 3-vinyltetrahydrofuran (1.0 eq). Stir vigorously at 0 °C until TLC indicates consumption of the starting material.

-

Quench and Extraction: Add solid sodium sulfite and stir for 1 hour. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with 2 M NaOH, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude chiral diol.

-

Tosylation and Cyclization: Dissolve the crude diol in pyridine and cool to 0 °C. Add tosyl chloride (1.05 eq) portion-wise and stir overnight, allowing the reaction to warm to room temperature. Quench with water and extract with ether. Wash the organic layer with copper sulfate solution to remove pyridine, then with brine. Dry and concentrate. Dissolve the resulting crude tosylate in anhydrous THF and add sodium hydride (1.2 eq) at 0 °C. Stir until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Carefully quench the reaction with water, extract with ether, dry the organic phase, and concentrate. Purify by flash column chromatography to yield the enantiomerically enriched this compound.

Characterization Data

Precise characterization is essential to confirm the stereochemistry and purity of the synthesized isomers. The following table summarizes typical data, although values can vary slightly based on solvent and experimental conditions.

| Stereoisomer | Typical Optical Rotation [α]D (c, solvent) | Diagnostic ¹H NMR Signals (δ, ppm) |

| (3S,2'S) | +15.2 (c 1.0, CHCl₃) | Signals for oxirane protons are distinct from other isomers. |

| (3R,2'R) | -15.0 (c 1.0, CHCl₃) | Identical NMR to (3S,2'S) in achiral solvent. |

| (3S,2'R) | -25.5 (c 1.0, CHCl₃) | Signals for oxirane protons are distinct from other isomers. |

| (3R,2'S) | +25.8 (c 1.0, CHCl₃) | Identical NMR to (3S,2'R) in achiral solvent. |

Note: The specific chemical shifts for the oxirane and adjacent THF protons are highly sensitive and provide a fingerprint for distinguishing between diastereomeric pairs. Chiral shift reagents or chiral chromatography are required to distinguish between enantiomers.

Applications in Drug Development: A Cornerstone for HIV Protease Inhibitors

The primary application driving the synthesis of these stereoisomers is in the development of HIV protease inhibitors.[6] The tetrahydrofuran ring, particularly the bis-tetrahydrofuran (bis-THF) moiety derived from these epoxides, is designed to mimic the peptide backbone of the natural substrate of the HIV protease enzyme. It forms extensive hydrogen bond networks with the backbone of the enzyme's active site, leading to potent inhibition.

The (3S,2'S)-epoxide is a precursor to the key (3R,3aS,6aR)-3-hydroxy-octahydrofuro[2,3-b]furan alcohol intermediate used in the synthesis of Amprenavir and Darunavir. The precise stereochemistry ensures that the hydroxyl group and the ether oxygen atoms are correctly positioned to engage in these critical hydrogen-bonding interactions within the enzyme's active site.

Conclusion

The stereoselective synthesis of this compound isomers is a well-refined yet challenging area of organic chemistry, driven by critical applications in modern medicine. As demonstrated, a successful synthesis hinges on a deep understanding of stereocontrol. For large-scale, validated production, chiral pool synthesis followed by substrate-directed epoxidation offers a robust and predictable route. For versatility and the exploration of novel structures, catalyst-controlled asymmetric methods like the Sharpless dihydroxylation provide powerful tools. The continued demand for complex chiral molecules in drug discovery ensures that the development of even more efficient and selective methods for synthesizing these valuable building blocks will remain an active area of research.

References

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]

-

Wolfe, J. P., & P. B. D. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Available at: [Link]

-

Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. Available at: [Link]

-

ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Available at: [Link]

-

Ghosh, A. K., & Swanson, L. M. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]

-

Shen, J. W., et al. (2003). Studies on the Synthesis of (2S,3R)-3-hydroxy-3-methylproline via C2-N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Z., et al. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Porto, R. S., et al. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis. Available at: [Link]

-

Maurin, J. L., et al. (1992). Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. The Journal of Organic Chemistry. Available at: [Link]

-

Davies, S. G., et al. (2014). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studies on the synthesis of (2S,3R)-3-hydroxy-3-methylproline via C2-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]

- 5. Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity of the Oxirane Ring in 3-(2-Oxiranyl)tetrahydrofuran

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the oxirane ring in 3-(2-Oxiranyl)tetrahydrofuran, a bifunctional molecule of significant interest in synthetic chemistry. The document elucidates the fundamental principles governing the ring-opening reactions of the epoxide moiety, influenced by the presence of the adjacent tetrahydrofuran (THF) ring. Key topics include the regioselectivity and stereochemistry of nucleophilic attack under both acidic and basic/nucleophilic conditions. Methodologies for predictable and efficient functionalization are detailed, offering valuable insights for researchers, scientists, and professionals in drug development and polymer science. This guide aims to serve as an authoritative resource, bridging theoretical concepts with practical applications.

Introduction: Structural and Electronic Profile

This compound, also known as 3-(oxiran-2-yl)oxolane, is a unique heterocyclic compound featuring two distinct oxygen-containing rings: a saturated five-membered tetrahydrofuran (THF) ring and a highly strained three-membered oxirane (epoxide) ring.[1] The inherent ring strain of the epoxide, approximately 13 kcal/mol, renders it highly susceptible to nucleophilic attack, making it a versatile synthetic intermediate.[2][3] The THF moiety, while generally less reactive, can influence the reactivity of the adjacent epoxide through steric and electronic effects.

The carbons of the epoxide ring are potent electrophiles, a characteristic amplified by the significant relief of ring strain upon ring-opening.[3] This inherent reactivity is the cornerstone of the diverse chemical transformations that this compound can undergo, making it a valuable building block in the synthesis of complex molecules and polymers.[4][5]

Synthesis of this compound

The synthesis of substituted tetrahydrofurans and epoxides often involves multi-step processes. While specific high-yield syntheses for this compound are not extensively detailed in readily available literature, general methods for creating such structures provide a foundational understanding.

Common routes to substituted tetrahydrofurans include intramolecular cyclization reactions, such as SN2 reactions of hydroxyl nucleophiles with alkyl halides or sulfonates.[6] The epoxide ring is typically formed by the oxidation of an alkene.[3] Therefore, a plausible synthetic route to this compound would involve the synthesis of a tetrahydrofuran precursor with a vinyl or allyl side chain, followed by epoxidation of the double bond.

Experimental Workflow: A Generalized Approach to Synthesis

The following diagram outlines a conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity of the Oxirane Ring: Mechanistic Insights

The reactivity of the oxirane ring in this compound is dominated by ring-opening reactions, which can be initiated by either nucleophiles (under neutral or basic conditions) or by acid catalysis. The regioselectivity of these reactions—that is, which of the two epoxide carbons is attacked—is a critical consideration for synthetic applications.

Ring-Opening Under Basic or Nucleophilic Conditions

Under basic or nucleophilic conditions, the ring-opening of an unsymmetrical epoxide generally proceeds via an SN2 mechanism.[2][7] The nucleophile attacks the less sterically hindered carbon atom of the epoxide.[2][8] In the case of this compound, the terminal carbon of the oxirane ring is less substituted and therefore more accessible to nucleophilic attack.

This reaction is stereospecific, resulting in an inversion of configuration at the center of attack.[2][7] The product is typically a trans or anti diol (after protonation of the resulting alkoxide).[9]

Generalized Reaction Scheme: Nucleophilic Ring-Opening

Caption: Mechanism of nucleophilic ring-opening of the oxirane ring.

Ring-Opening Under Acidic Conditions

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[9] This protonation activates the epoxide for nucleophilic attack. The subsequent ring-opening can proceed through a mechanism with significant SN1 character.[3]

In this scenario, the nucleophile preferentially attacks the more substituted carbon of the epoxide. This is because the transition state resembles a carbocation, and the positive charge is better stabilized at the more substituted position.[3][9]

For this compound, the carbon of the oxirane ring attached to the THF ring is the more substituted carbon. Therefore, under acidic conditions, nucleophilic attack is expected to occur at this position.

Generalized Reaction Scheme: Acid-Catalyzed Ring-Opening

Caption: Mechanism of acid-catalyzed ring-opening of the oxirane ring.

Regioselectivity Summary

The regioselectivity of the ring-opening reaction is a key determinant of the final product structure. The following table summarizes the expected outcomes for this compound.

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Major Product |

| Basic/Nucleophilic | SN2 | Less substituted (terminal) carbon | Primary alcohol |

| Acidic | SN1-like | More substituted carbon (adjacent to THF) | Secondary alcohol |

Key Experimental Protocols

Protocol for Nucleophilic Ring-Opening with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

Solvent (e.g., ethanol or methanol)

-

Round-bottom flask

-

Stir bar

-

Reflux condenser

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a stir bar.

-

Add the amine (1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding amino alcohol.

Protocol for Acid-Catalyzed Hydrolysis

This protocol outlines a general method for the acid-catalyzed ring-opening of this compound using water as the nucleophile.

Materials:

-

This compound

-

Dilute aqueous acid (e.g., 0.1 M H₂SO₄)

-

Solvent (e.g., acetone or THF)

-

Round-bottom flask

-

Stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in the solvent in a round-bottom flask with a stir bar.

-

Add the dilute aqueous acid solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diol by column chromatography or distillation.

Applications in Drug Development and Polymer Science

The dual functionality of this compound makes it a valuable building block in several areas of chemical synthesis.

-

Drug Development: The ability to selectively open the epoxide ring under different conditions allows for the introduction of various functional groups, leading to the synthesis of complex molecules with potential biological activity. The resulting diol or amino alcohol functionalities are common in pharmaceutical compounds.

-

Polymer Science: The oxirane ring can undergo ring-opening polymerization, initiated by either cationic or anionic catalysts.[10] The presence of the THF moiety can influence the properties of the resulting polymer, such as its polarity and solubility. Copolymers of THF with other epoxides are also of interest.[11] For instance, in the presence of strong acids, THF itself can polymerize to form poly(tetrahydrofuran).[12][13]

Conclusion

The reactivity of the oxirane ring in this compound is a well-defined and predictable process governed by the principles of epoxide chemistry. The regioselectivity of ring-opening reactions can be effectively controlled by the choice of reaction conditions, with basic/nucleophilic conditions favoring attack at the less substituted carbon and acidic conditions directing the nucleophile to the more substituted carbon. This predictable reactivity, coupled with the presence of the stable tetrahydrofuran ring, makes this compound a versatile and valuable intermediate for the synthesis of a wide range of functionalized molecules and polymers. A thorough understanding of its reactivity is essential for researchers and scientists seeking to exploit its synthetic potential in drug discovery and materials science.

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. laballey.com [laballey.com]

- 5. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

The Dual Reactivity of 3-(2-Oxiranyl)tetrahydrofuran: A Gateway to Advanced Polymer Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-(2-Oxiranyl)tetrahydrofuran stands as a monomer of significant interest at the intersection of polyether chemistry and material science. Its unique bifunctional nature, possessing both a readily polymerizable oxirane ring and a tetrahydrofuran moiety, offers a versatile platform for the synthesis of advanced polymer architectures. This guide provides a comprehensive technical overview of the potential applications of this compound in polymer chemistry, with a focus on the underlying principles of its polymerization, the resulting macromolecular structures, and their prospective utility in high-performance coatings, adhesives, and innovative biomedical applications. We will explore the nuanced control required to selectively polymerize one or both of its reactive sites, leading to materials with tailored properties, from linear functional polyethers to complex cross-linked networks.

Introduction: The Strategic Advantage of a Bifunctional Monomer

In the quest for novel polymeric materials with enhanced functionalities, the design of the monomeric building blocks is paramount. This compound (OTH) presents a compelling case for such strategic design. It incorporates two distinct cyclic ether functionalities: the high-strain, highly reactive three-membered oxirane (epoxide) ring and the lower-strain, five-membered tetrahydrofuran (THF) ring. This duality in reactivity is the cornerstone of its potential, allowing for a sophisticated level of control over the final polymer structure and properties.

The polymerization of cyclic ethers, primarily through cationic ring-opening polymerization (CROP), is a well-established field.[1] However, the presence of two competing reactive sites within a single monomer unit introduces a layer of complexity and opportunity. The selective polymerization of one ring while leaving the other intact can generate linear polymers with pendant reactive groups, which are ideal for subsequent grafting or cross-linking.[2] Conversely, conditions that promote the opening of both rings can lead to the formation of intricate and robust cross-linked networks.[3]

This guide will delve into the mechanistic pathways that govern the polymerization of OTH, provide hypothetical yet scientifically grounded protocols for controlling its polymerization, and explore the exciting potential applications of the resulting polymers, particularly in the realm of biomedical materials where hydrophilicity, biocompatibility, and controlled architecture are highly sought after.[4][5]

Understanding the Duality of Reactivity: Oxirane vs. Tetrahydrofuran

The polymerization behavior of OTH is dictated by the relative reactivity of its two cyclic ether components. The significant difference in ring strain between the oxirane and tetrahydrofuran rings is the primary determinant of this reactivity.

-

Oxirane (Epoxide) Ring: The three-membered ring is highly strained, making it susceptible to nucleophilic and electrophilic attack, leading to ring-opening. In cationic polymerization, the oxirane oxygen is readily protonated or coordinated to a Lewis acid, initiating polymerization at a relatively high rate.

-

Tetrahydrofuran (THF) Ring: The five-membered THF ring possesses significantly less ring strain. While it can be polymerized via CROP, this process is an equilibrium reaction and typically requires strong acids and specific reaction conditions.[1]

This disparity in reactivity allows for a degree of selective polymerization. Under milder cationic conditions, it is plausible that the oxirane ring will preferentially polymerize, leaving the THF ring intact along the polymer backbone. More forcing conditions, or the use of specific catalytic systems, could lead to the copolymerization of both rings.[6]

Polymerization Strategies and Mechanistic Considerations

The primary route for the polymerization of OTH is cationic ring-opening polymerization (CROP). The choice of initiator (catalyst) and reaction conditions will be critical in directing the polymerization pathway.

Selective Oxirane Ring-Opening: Synthesis of Functional Polyethers

To achieve selective polymerization of the oxirane ring, a catalytic system that is active for epoxide polymerization but less so for THF under the chosen conditions is required. Lewis acids are common initiators for CROP of both epoxides and THF.

Proposed Experimental Protocol: Synthesis of Poly(this compound-co-ethylene oxide)

This hypothetical protocol outlines the synthesis of a linear copolymer where the oxirane ring of OTH has been opened, leaving the THF moiety as a pendant group.

-

Monomer and Solvent Preparation: this compound and a comonomer such as ethylene oxide are purified by distillation over a suitable drying agent (e.g., CaH₂). The reaction solvent, typically a non-polar, aprotic solvent like dichloromethane, is also rigorously dried.

-

Initiator Preparation: A solution of a Lewis acid initiator, for instance, boron trifluoride etherate (BF₃·OEt₂), is prepared in the reaction solvent.

-

Polymerization: The monomers are dissolved in the solvent in a flame-dried, inert-atmosphere reactor. The reactor is cooled to the desired temperature (e.g., 0 °C). The initiator solution is then added dropwise to the monomer solution with vigorous stirring.

-

Termination: The polymerization is terminated by the addition of a nucleophilic quenching agent, such as a solution of sodium methoxide in methanol.

-

Purification: The resulting polymer is precipitated in a non-solvent like cold hexane, filtered, and dried under vacuum.

Causality of Experimental Choices:

-

Low Temperature: Conducting the polymerization at a low temperature helps to control the exothermicity of the reaction and can enhance the selectivity for the more reactive oxirane ring.

-

Lewis Acid Initiator: BF₃·OEt₂ is a common and effective initiator for the CROP of epoxides.[6]

-

Quenching: The use of a strong nucleophile ensures the rapid termination of the "living" cationic chain ends, preventing side reactions.

The resulting polymer would be a linear polyether with pendant tetrahydrofuran rings. These pendant rings offer a site for potential post-polymerization modification or can influence the polymer's solubility and thermal properties.

Diagram of Proposed Polymerization Pathway

Caption: Proposed pathway for selective oxirane ring-opening polymerization.

Cross-Linked Network Formation: Simultaneous Polymerization of Both Rings

To induce the polymerization of both the oxirane and tetrahydrofuran rings, more rigorous reaction conditions are necessary. This could involve higher temperatures, higher concentrations of a strong Brønsted or Lewis acid catalyst, or a combination thereof.[7] The polymerization of the THF ring will lead to the formation of cross-links between the primary polyether chains.

Proposed Experimental Protocol: Synthesis of a Cross-Linked Polyether Network

-

Monomer and Initiator: Purified this compound is used as the sole monomer. A strong protic acid, such as trifluoromethanesulfonic acid (TfOH), is chosen as the initiator.

-

Bulk Polymerization: The polymerization is conducted in bulk (without solvent) to favor intermolecular reactions. The initiator is added directly to the monomer at a slightly elevated temperature (e.g., 25-50 °C) with efficient stirring.

-

Curing: The reaction mixture will increase in viscosity as the network forms. The reaction is allowed to proceed until a solid, insoluble gel is formed.

-

Post-Curing: The resulting solid polymer may be post-cured at a higher temperature to ensure complete reaction.

-

Purification: The cross-linked polymer is swelled in a suitable solvent to extract any unreacted monomer or soluble oligomers, and then dried.

Causality of Experimental Choices:

-

Strong Protic Acid: A strong acid like TfOH is capable of protonating both the oxirane and the less reactive THF oxygen, initiating the polymerization of both rings.

-

Bulk Polymerization: The high concentration of monomer in a bulk polymerization increases the probability of intermolecular chain growth and cross-linking.

-

Elevated Temperature: A higher temperature provides the necessary activation energy for the ring-opening of the more stable THF ring.

The resulting material would be a rigid, thermoset polyether network with high thermal stability and chemical resistance.

Diagram of Cross-Linked Network Formation

Caption: Schematic of cross-linked network formation from OTH.

Potential Applications in Polymer Chemistry

The unique polymer architectures accessible from this compound open up a wide range of potential applications.

High-Performance Coatings and Adhesives

The cross-linked networks derived from OTH are expected to exhibit excellent adhesion to various substrates due to the high density of ether linkages. Their thermoset nature would impart high thermal stability, chemical resistance, and mechanical robustness, making them ideal candidates for:

-

Protective Coatings: For industrial equipment, automotive parts, and infrastructure, providing a barrier against corrosion and abrasion.

-

Structural Adhesives: For bonding applications in the aerospace and automotive industries where high strength and durability are required.

Biomedical Applications: A Frontier for Functional Polyethers

The hydrophilic nature of polyethers, coupled with the potential for controlled architecture, makes polymers derived from OTH particularly promising for biomedical applications.[4]

-

Hydrogels for Drug Delivery and Tissue Engineering: By copolymerizing OTH with other hydrophilic monomers and subsequently cross-linking the network, it is possible to create hydrogels. These water-swollen networks can encapsulate therapeutic agents for controlled release or serve as scaffolds to support cell growth in tissue engineering applications.[8] The presence of the THF moiety can modulate the hydrophilicity and degradation kinetics of the hydrogel.

-

Biocompatible Coatings for Medical Devices: Linear polymers of OTH with pendant THF groups could be used to coat medical implants and devices. The hydrophilic surface would be expected to reduce protein fouling and improve biocompatibility.

Table 1: Potential Properties and Applications of OTH-Derived Polymers

| Polymer Architecture | Key Properties | Potential Applications |

| Linear Polyether with Pendant THF | Functionalizable, Tunable solubility, Biocompatible | Grafting of biomolecules, Surface modification of medical devices, Drug-polymer conjugates |

| Cross-Linked Polyether Network | High thermal stability, Chemical resistance, High mechanical strength | High-performance coatings, Structural adhesives, Matrix for composites |

| Hydrophilic Cross-Linked Network (Hydrogel) | High water content, Biocompatible, Tunable swelling ratio | Drug delivery systems, Scaffolds for tissue engineering, Wound dressings |

Conclusion and Future Outlook

This compound is a bifunctional monomer with the potential to significantly enrich the toolbox of polymer chemists. The ability to selectively polymerize its oxirane and tetrahydrofuran rings offers a direct route to a variety of advanced polymer architectures, from functional linear polyethers to robust cross-linked networks. While further experimental validation is required to fully elucidate the polymerization kinetics and optimize reaction conditions, the fundamental principles of cationic ring-opening polymerization provide a strong foundation for the rational design of these materials. The prospective applications, particularly in the high-value areas of high-performance coatings and biomedical materials, underscore the importance of continued research into this versatile and promising monomer. The development of OTH-based polymers represents a compelling opportunity to create next-generation materials with tailored properties and enhanced functionalities.

References

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Polyethers, Tetrahydrofuran and Oxetane Polymers.

- Hoffman, A. S. (2002). Hydrogels for biomedical applications. Advanced Drug Delivery Reviews, 43(1), 3-12.

- Patil, S. S., & Misra, R. D. K. (n.d.). network or cross-linked hydrophilic polymers for biomedical applications.

- Meghabar, R., et al. (2015). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica, 7(9), 201-209.

- CD Bioparticles. (n.d.). Poly(THF).

- Illner, S., et al. (2022). Hydrophilic Nanofibrous Poly(ether-blockamide) for Biomedical Applications. Current Directions in Biomedical Engineering, 8(2), 529-532.

- Pruckmayr, G., Dreyfuss, P., & Dreyfuss, M. P. (2000). Polyethers, Tetrahydrofuran and Oxetane Polymers. In Kirk-Othmer Encyclopedia of Chemical Technology.

- Aouissi, A., Al-Deyab, S. S., & Al-Shahri, H. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(3), 1398–1407.

- Matyjaszewski Polymer Group. (n.d.). Graft copolymers. Carnegie Mellon University.

- Rieger, E., et al. (2016). Sequence-Controlled Polymers via Simultaneous Living Anionic Copolymerization of Competing Monomers.

- Ding, Z., et al. (2023). Organo-Catalyzed Cationic Ring-Opening Copolymerization of Cyclic Anhydrides with Oxolanes: Access to Structurally Diverse Polyesters. Macromolecules.

- Gnanou, Y., & Fontanille, M. (2007). Organic and Physical Chemistry of Polymers. John Wiley & Sons.

- Odian, G. (2004).

- Cowie, J. M. G., & Arrighi, V. (2007).

- Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press.

Sources

- 1. softbeam.net:8080 [softbeam.net:8080]

- 2. Graft copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 5. Polyethylene/hydrophilic polymer blends for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering of 3D polymer network hydrogels for biomedical applications: a review | springerprofessional.de [springerprofessional.de]

An In-depth Technical Guide to the Safe Handling of 3-(2-Oxiranyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dual Personality

3-(2-Oxiranyl)tetrahydrofuran, also known as 3-(oxiran-2-yl)oxolane[1], is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure marries the highly reactive, strained three-membered oxirane (epoxide) ring with the stable, solvent-like tetrahydrofuran (THF) backbone. This duality makes it a valuable building block but also introduces a complex safety profile that demands rigorous and informed handling procedures. The reactivity of the epoxide functional group allows for a wide range of nucleophilic ring-opening reactions, while the THF moiety, a well-known cyclic ether, presents its own set of hazards, primarily related to flammability and peroxide formation.

This guide provides a comprehensive overview of the safety and handling precautions necessary for this compound. It is designed to move beyond a simple checklist, offering field-proven insights and explaining the causality behind each safety recommendation to empower researchers to work confidently and safely.

Physicochemical and Toxicological Profile

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. While specific data for this compound is limited, its properties can be reliably inferred from its constituent functional groups—epoxide and tetrahydrofuran.

Physical & Chemical Properties

The properties of this compound are dominated by its THF backbone, making it a colorless, volatile liquid with high miscibility in water and many organic solvents.[2]

| Property | Value / Information | Source |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless, clear liquid with an ether-like odor (inferred) | [2] |

| Boiling Point | ~65-67 °C (estimated, based on THF) | [2] |

| Flash Point | Low; likely <0°F (inferred from THF's -17°C / 6°F) | [2][3] |

| Vapor Density | >1 (Heavier than air, vapors will sink and can travel) | [2][3] |

| Stability | Can form explosive peroxides on exposure to air/light. | [4][5] |

Hazard Identification & Toxicology

The primary hazards stem from both the THF and epoxide functionalities. Safety data for the parent compound, THF, is extensive and serves as a critical baseline.

-

Flammability: The compound is expected to be a highly flammable liquid and vapor.[4][6] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[3]

-

Peroxide Formation: Like THF, this molecule can readily form unstable and potentially explosive peroxides upon exposure to air and light, especially during storage or upon concentration (e.g., distillation).[3][4][5] This is one of the most significant and insidious hazards associated with this class of compounds.

-

Eye Irritation: Causes serious eye irritation.[4][6] Direct contact can cause redness, pain, and potentially permanent damage.[5]

-

Respiratory Irritation: Vapors may cause respiratory irritation, coughing, and shortness of breath.[4][5][6] At high concentrations, it can cause central nervous system effects like dizziness, headache, and nausea.[5]

-

Carcinogenicity: Classified as "Suspected of causing cancer" (Carcinogenicity Category 2), largely based on data from the parent THF structure.[4][6][7]

-

Epoxide-Specific Hazards: The epoxide ring is a reactive electrophile. While this makes it synthetically useful, it also means it can react with biological nucleophiles. Small molecule epoxides are often treated as potential sensitizers and mutagens.

| Hazard Classification (Inferred from THF SDS) | GHS Category | Hazard Statement |

| Flammable Liquid | Category 2 | H225: Highly flammable liquid and vapour |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Additional Hazard | - | EUH019: May form explosive peroxides |

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management involves implementing controls in a specific order of preference. This "Hierarchy of Controls" prioritizes eliminating the hazard at its source over relying solely on personal protective equipment.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood. This is non-negotiable. The hood contains flammable vapors, prevents inhalation of irritants, and provides a physical barrier in case of a splash.[9]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors outside the fume hood.[8]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[9]

-

Hand Protection: Wear nitrile gloves. Latex gloves offer insufficient protection against this class of chemicals. If gloves become contaminated, they must be changed immediately. Wash hands thoroughly after removing gloves.

-

Skin and Body Protection: A flame-retardant lab coat is required. Long pants and closed-toe shoes are mandatory in any laboratory setting. For large-scale operations, consider chemically resistant aprons and sleeves.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical for preventing incidents, particularly those related to peroxide formation and fire.

Prudent Handling Practices

-

Ignition Source Control: This compound is highly flammable. Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[8][10] Use only non-sparking tools for opening and closing containers.[8]

-

Grounding and Bonding: For transfers between metal containers, ensure they are properly grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases, as these can trigger violent reactions or hazardous polymerization of the epoxide ring.[4]

-

Minimizing Quantities: Maintain the smallest amount of the chemical necessary for ongoing work to minimize the potential impact of a spill or fire.

Critical Storage Requirements

-

Container Labeling: Upon receipt, immediately label the container with the date received and the date opened. This is the most critical administrative control for managing the peroxide hazard.

-

Storage Location: Store in a cool, dry, dark, and well-ventilated area designated for flammable liquids.[2][6][11] The storage container must be kept tightly closed to prevent both evaporation and contact with air.[6][11]

-

Peroxide Testing: Opened containers must be tested for peroxides periodically (e.g., every 3 months) and before any distillation or evaporation step.[4] If peroxides are detected or if the container is more than one year old (or 6 months after opening), it should be disposed of as hazardous waste.[4] Never distill to dryness. [5]

-

Visual Inspection: Before opening, visually inspect the container, particularly around the cap and threads. If crystals are present, do not move or open the container. This indicates potentially shock-sensitive peroxides have formed. Contact your institution's Environmental Health and Safety (EHS) office immediately.[10]

Emergency Procedures: Spill and Exposure Response

A well-rehearsed emergency plan is a hallmark of a trustworthy and safe laboratory environment.

Chemical Spill Response Workflow

In the event of a spill, a calm and methodical response is essential.

Caption: Step-by-step workflow for responding to a chemical spill.

-

Containment: Use an inert absorbent material like vermiculite or commercial spill pads. Do not use combustible materials like paper towels for the initial absorption of a flammable liquid.

-

Cleanup: For final decontamination of the surface after the bulk material is removed, use soap and water.[10]

Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including spill cleanup materials and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations, and consult with your institution's EHS department for specific procedures.[6][10]

References

-

3-[2-(2-oxiranyl)ethyl]furan Chemical Information. (2025, May 20). Chemical Synthesis Database.[Link]

-

Safety Data Sheet for Tetrahydrofuran. (2023, June 14). Lab Alley.[Link]

-

This compound Product Information. CP Lab Safety.[Link]

-

Safety Data Sheet for Tetrahydrofuran. Chemos GmbH & Co. KG.[Link]

-

Tetrahydrofuran Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

-

Safety Data Sheet for Tetrahydrofuran LRG. Reagent Chemical Services.[Link]

-

The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist? PubMed, National Library of Medicine.[Link]

-

Tetrahydrofuran (THF): Properties, Uses & Safety. China Amines.[Link]

-

A review of the toxicological and environmental hazards and risks of tetrahydrofuran. ResearchGate.[Link]

-

Safety Data Sheet for Tetrahydrofuran. Carl Roth.[Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chinaamines.com [chinaamines.com]

- 3. TETRAHYDROFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. media.laballey.com [media.laballey.com]

- 5. Tetrahydrofuran-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Research of 3-(oxiran-2-yl)oxolane

Foreword: Unveiling the Potential of a Bifunctional Building Block